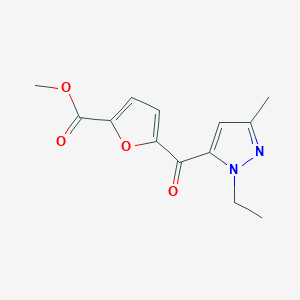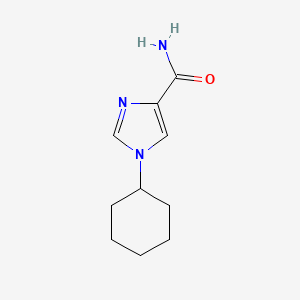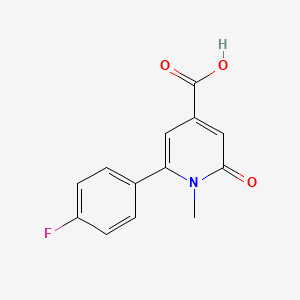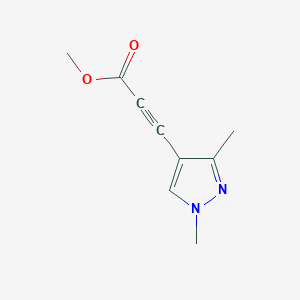![molecular formula C15H21N3O2 B11790601 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid](/img/structure/B11790601.png)
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-(6,7,8,9-tétrahydro-5H-cyclohepta[c]pyridazin-3-yl)pipéridine-4-carboxylique est un composé organique complexe doté d'une structure unique qui combine un cycle cyclohepta[c]pyridazin avec une partie acide pipéridine carboxylique
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 1-(6,7,8,9-tétrahydro-5H-cyclohepta[c]pyridazin-3-yl)pipéridine-4-carboxylique implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Une voie courante implique la cyclisation d'un précurseur approprié pour former le cycle cyclohepta[c]pyridazin, suivie de l'introduction du groupe acide pipéridine carboxylique. Les conditions réactionnelles comprennent souvent l'utilisation d'acides ou de bases fortes, de températures élevées et de catalyseurs spécifiques pour faciliter la cyclisation et les transformations de groupes fonctionnels.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et réduire les coûts. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de conditions de réaction évolutives. Le choix des solvants, des réactifs et des catalyseurs est crucial pour assurer l'efficacité et la sécurité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 1-(6,7,8,9-tétrahydro-5H-cyclohepta[c]pyridazin-3-yl)pipéridine-4-carboxylique peut subir diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, conduisant potentiellement à différents dérivés.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les alcools).
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L'acide 1-(6,7,8,9-tétrahydro-5H-cyclohepta[c]pyridazin-3-yl)pipéridine-4-carboxylique a plusieurs applications de recherche scientifique:
Chimie : Le composé est utilisé comme élément de base pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Il peut servir de ligand dans des études biochimiques, aidant à élucider la fonction des macromolécules biologiques.
Médecine : Le composé a des applications thérapeutiques potentielles, notamment comme précurseur pour le développement de médicaments.
Industrie : Il peut être utilisé dans la production de matériaux avancés aux propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de l'acide 1-(6,7,8,9-tétrahydro-5H-cyclohepta[c]pyridazin-3-yl)pipéridine-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines qui jouent un rôle dans les processus biologiques. La structure du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, la régulation métabolique et l'expression des gènes.
Applications De Recherche Scientifique
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Composés similaires
6,7,8,9-tétrahydro-5H-cyclohepta[c]pyridine : Un composé structurellement apparenté ayant des propriétés chimiques similaires.
6,7,8,9-tétrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol : Un autre composé apparenté avec un arrangement de groupe fonctionnel différent.
Unicité
L'acide 1-(6,7,8,9-tétrahydro-5H-cyclohepta[c]pyridazin-3-yl)pipéridine-4-carboxylique est unique en raison de sa combinaison spécifique du cycle cyclohepta[c]pyridazin et du groupe acide pipéridine carboxylique. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C15H21N3O2 |
|---|---|
Poids moléculaire |
275.35 g/mol |
Nom IUPAC |
1-(6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O2/c19-15(20)11-6-8-18(9-7-11)14-10-12-4-2-1-3-5-13(12)16-17-14/h10-11H,1-9H2,(H,19,20) |
Clé InChI |
WULJYAKCCWMYBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CC(=NN=C2CC1)N3CCC(CC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11790526.png)
![N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11790529.png)
![2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole](/img/structure/B11790542.png)

![3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid](/img/structure/B11790549.png)
![2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11790553.png)
![2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11790555.png)



![3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11790564.png)


